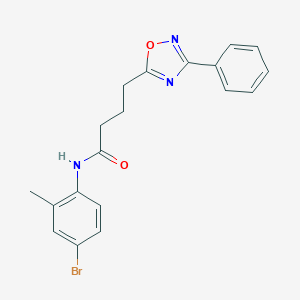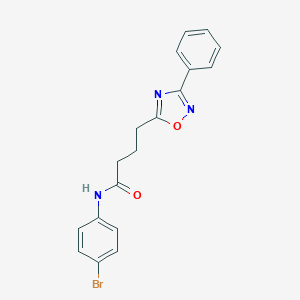![molecular formula C17H21NO3S B277265 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine, also known as NS8880, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology and neuroscience. In
Mechanism Of Action
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine acts as a selective blocker of the voltage-gated potassium channel Kv7.2/7.3, which is involved in the regulation of neuronal excitability. By blocking this channel, 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine can modulate the firing properties of neurons and reduce their excitability. This mechanism of action has been shown to be responsible for the neuroprotective effects of 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine, as well as its ability to reduce pain and inflammation.
Biochemical and Physiological Effects:
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine has been found to have various biochemical and physiological effects, including reducing the excitability of neurons, reducing pain and inflammation, and protecting against neurodegeneration. In addition, 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine has been shown to have anti-convulsant effects, making it a potential therapeutic agent for epilepsy.
Advantages And Limitations For Lab Experiments
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine has several advantages for use in lab experiments, including its potency and selectivity for the Kv7.2/7.3 channel, its ability to reduce neuronal excitability, and its neuroprotective effects. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for research on 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine, including:
1. Further investigation of its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Exploration of its effects on other ion channels and neuronal signaling pathways.
3. Development of new analogs and derivatives of 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine with improved potency and selectivity.
4. Investigation of its potential as a therapeutic agent for epilepsy.
5. Development of new administration methods and dosing regimens to improve its safety and efficacy.
Conclusion:
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine is a valuable tool for scientific research, with potential applications in pharmacology and neuroscience. Its potent and selective effects on the Kv7.2/7.3 channel make it a valuable tool for studying neuronal excitability and neurodegeneration. While there are limitations to its use, further research on 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine could lead to the development of new therapeutic agents for a variety of neurological disorders.
Synthesis Methods
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine can be synthesized using a multi-step process that involves the reaction of 2-naphthylsulfonyl chloride with 1-methylpiperazine to form 1-methyl-2-(2-naphthylsulfonyl)piperazine. This intermediate is then reacted with ethylene oxide to produce 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine. The purity and yield of the final product can be optimized by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine has been studied for its potential applications in various scientific research areas, including pharmacology and neuroscience. This compound has been found to have potent and selective effects on certain ion channels, making it a valuable tool for studying the function of these channels in vitro and in vivo. 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine |
|---|---|
Molecular Formula |
C17H21NO3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-(1-naphthalen-2-ylsulfonylpropan-2-yl)morpholine |
InChI |
InChI=1S/C17H21NO3S/c1-14(18-8-10-21-11-9-18)13-22(19,20)17-7-6-15-4-2-3-5-16(15)12-17/h2-7,12,14H,8-11,13H2,1H3 |
InChI Key |
DYFSYWOGUXITJO-UHFFFAOYSA-N |
SMILES |
CC(CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)N3CCOCC3 |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277182.png)
![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B277183.png)

![Methyl 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoate](/img/structure/B277189.png)


![N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277194.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B277195.png)
![N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B277197.png)
![1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B277198.png)
![N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277199.png)

![N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277208.png)
![N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277209.png)